molecular formula C20H18FN3O3S2 B3413797 2-(2-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide CAS No. 946271-93-8

2-(2-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide

Cat. No. B3413797
CAS RN: 946271-93-8
M. Wt: 431.5 g/mol
InChI Key: NDDCSMUMCYDDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O3S2 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 2-(2-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide, primarily targets benzodiazepine receptors . These receptors play a crucial role in the central nervous system, mediating the effects of the neurotransmitter gamma-aminobutyric acid (GABA) and modulating sleep, relaxation, and anxiety.

Mode of Action

The compound interacts with its targets, the benzodiazepine receptors, leading to an increase in the inhibitory effects of GABA. This results in a decrease in neuronal excitability and an overall reduction in the communication between neurons .

Biochemical Pathways

The compound affects the GABAergic pathway, which is one of the most important inhibitory pathways in the central nervous system. By enhancing the effects of GABA, it can help to restore the balance between inhibitory and excitatory signals in the brain. This can lead to a reduction in symptoms such as seizures, anxiety, and other neurological disorders .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in neuronal excitability and a reduction in the communication between neurons. This can lead to a decrease in symptoms such as seizures and anxiety .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S2/c1-22-17(26)12-28-20-24-18(13-7-3-2-4-8-13)19(29-20)23-16(25)11-27-15-10-6-5-9-14(15)21/h2-10H,11-12H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDCSMUMCYDDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC(=C(S1)NC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide
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2-(2-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide
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2-(2-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide
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2-(2-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide
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2-(2-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide
Reactant of Route 6
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2-(2-fluorophenoxy)-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)acetamide

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